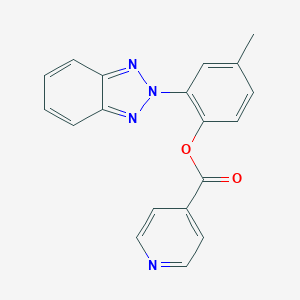

![molecular formula C17H14N4S B415268 3-(benzylsulfanyl)-5-méthyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 28899-09-4](/img/structure/B415268.png)

3-(benzylsulfanyl)-5-méthyl-5H-[1,2,4]triazino[5,6-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles proceeds in the presence of alkali at the N-2 atom but under the action of sulfuric acid at the N-4 atom .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole under the action of bases occurs at atom N-2 with the formation of 3-methyl[1,3]thiazolo[3’,2’:2,3]-[1,2,4]triazino[5,6-b]indole, but under the action of sulfuric acid, at atom N-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the proton NMR spectrum of a similar compound showed two broad singlets, exchangeable with D2O, at 11.88 and 14.50 ppm, corresponding to the three NH protons .Applications De Recherche Scientifique

Agents antiviraux

Les systèmes hétérocycliques de 1,2,4-triazino[5,6-b]indole, tels que le 3-(benzylsulfanyl)-5-méthyl-5H-[1,2,4]triazino[5,6-b]indole, ont été utilisés comme supports pour divers groupes fonctionnels dans le développement d'agents antiviraux. Cette application est importante en raison du besoin permanent de traitements efficaces contre les infections virales .

Thérapie contre le cancer

Les chélateurs de fer ont montré une inhibition significative contre les cancers solides malins, qui représentent environ 90 % de tous les cancers. Le composé en question a été conçu et synthétisé avec une structure basée sur un chélateur de fer, VLX600, mettant en évidence son utilisation potentielle en thérapie contre le cancer .

Intermédiaires chimiques

Des recherches ont été menées sur l'introduction de divers groupes fonctionnels dans le système [1,2,4]triazino[5,6-b]indole. Par exemple, la première introduction d'un groupe tert-butyle dans ce système a conduit à une série de dérivés structurellement nouveaux avec des applications potentielles en tant qu'intermédiaires chimiques .

Complexes métalliques luminescents

Les complexes métalliques contenant de l'indole ont des applications médicinales en raison de leurs propriétés luminescentes. Le composé en question pourrait potentiellement être utilisé pour obtenir des complexes luminescents de rhénium(I) diimine-indole ayant des applications médicales significatives .

Mécanisme D'action

Target of Action

The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .

Pharmacokinetics

It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .

Result of Action

The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .

Action Environment

The action of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .

Orientations Futures

Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

Analyse Biochimique

Biochemical Properties

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Cellular Effects

The effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .

Transport and Distribution

Within cells and tissues, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWUMJBQWVCMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(4-Fluorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415187.png)

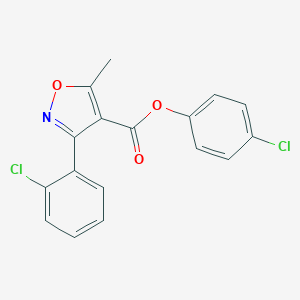

![Benzyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B415190.png)

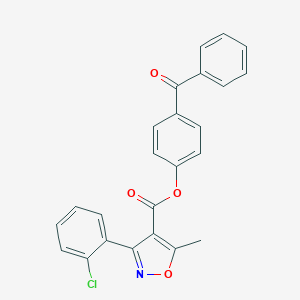

![17-(4-Methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415191.png)

![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)

![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)

![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)

![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)

![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)

![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B415208.png)

![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)